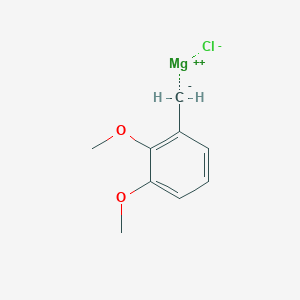

2,3-Dimethoxybenzylmagnesium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methanidyl-2,3-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVWVKCVTXYSNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of Dimethoxybenzylmagnesium Chloride

Advanced Synthetic Approaches to Benzylic Grignard Reagents

Beyond the classical method, more advanced techniques have been developed to synthesize benzylic Grignard reagents, often offering improved efficiency, substrate scope, or milder reaction conditions.

An alternative to the traditional oxidative addition method is the hydromagnesiation of alkenes. Iron-catalyzed hydromagnesiation of styrene (B11656) derivatives provides a rapid and efficient pathway to generate benzylic Grignard reagents. researchgate.net This method involves the addition of a magnesium hydride species across the double bond of a styrene-type molecule. This approach can be highly regioselective and serves as a formal hydrofunctionalization of the alkene. researchgate.netdntb.gov.ua While not a direct synthesis of 2,3-Dimethoxybenzylmagnesium chloride from its corresponding halide, this catalytic route represents a modern strategy for accessing benzylic organomagnesium compounds from different starting materials.

Electrochemical methods offer a modern, alternative route for the synthesis of Grignard reagents. daneshyari.com This technique involves the electrochemical reduction of an organic halide at a sacrificial magnesium anode in an electrolyte solution. daneshyari.comgoogle.com The process avoids the need for highly activated magnesium and can be more easily controlled. researchgate.net

The synthesis can be performed in an undivided cell with a magnesium rod acting as the anode. daneshyari.com As voltage is applied, the magnesium is oxidized and reacts with the organic halide present in the electrolyte solution to form the Grignard reagent. google.com This method has been shown to be effective for generating various Grignard reagents, and the use of ionic liquids as part of the electrolyte has been explored to overcome difficulties associated with volatile ether solvents on a large scale. researchgate.nettechnion.ac.il Another electrochemical approach involves generating a strong base in situ, which then deprotonates a weakly acidic substrate to form the Grignard-type reagent, a method that allows for the presence of other electrophilic groups in the molecule. daneshyari.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of the formation of this compound are critically dependent on the careful control of various reaction parameters. Key factors that are typically optimized include the choice of solvent, reaction temperature, and the concentration of the reagents. Research into the synthesis of related benzyl (B1604629) Grignard reagents provides a framework for understanding the optimization of this specific transformation.

Solvent Effects:

The solvent plays a crucial role in the formation of Grignard reagents by solvating the magnesium species and influencing the reaction pathway. Current time information in Singapore. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed due to their ability to coordinate with the magnesium center, facilitating the reaction. researchgate.net The choice of solvent can affect the ratio of the desired Grignard reagent to the unwanted Wurtz coupling byproduct.

For instance, studies on the synthesis of benzylmagnesium chloride have shown that the solvent system can dramatically alter the product distribution. While specific data for this compound is not widely published, research on the closely related benzyl chloride provides valuable insights.

Table 1: Influence of Solvent on the Grignard Reaction of Benzyl Chloride

| Entry | Solvent | Product to Wurtz Byproduct Ratio |

|---|---|---|

| 1 | Et₂O | 90 : 10 |

| 2 | THF | 30 : 70 |

| 3 | 2-MeTHF | 90 : 10 |

| 4 | CPME | Limited Grignard Product |

| 5 | Toluene | Limited Grignard Product |

Data is illustrative for benzyl chloride and serves as a guide for the synthesis of its derivatives. researchgate.net

This table demonstrates that while THF is a common solvent for Grignard reactions, it can be suboptimal for benzyl systems, leading to a higher proportion of the Wurtz coupling product. researchgate.net In contrast, diethyl ether and 2-methyltetrahydrofuran (B130290) (2-MeTHF) show significantly higher selectivity for the desired Grignard reagent. researchgate.net

Temperature Control:

The temperature of the reaction mixture is another critical parameter. Grignard reagent formation is an exothermic process, and excessive temperatures can promote side reactions, including Wurtz coupling. Therefore, the reaction is often initiated at a low temperature, and the temperature is carefully controlled throughout the addition of the halide. For many Grignard preparations, the mixture is warmed over a water bath for a specific period after the initial reaction. researchgate.net

Concentration of Reagents:

The concentration of the alkyl or aryl halide can also influence the outcome of the reaction. Higher concentrations might lead to an increased rate of reaction but can also favor the formation of byproducts. The optimization of concentration often involves a balance between reaction rate and selectivity.

Detailed Research Findings:

Detailed quantitative studies on the optimization of the synthesis of this compound are not extensively available in public literature. However, the general principles of Grignard reagent synthesis, as established through decades of research, provide a strong foundation for its preparation. The synthesis of dialkoxy benzyl chlorides, precursors to compounds like papaverine, has been a subject of study, with a focus on achieving high yields. google.com The methods for preparing these precursors often involve reactions carried out in anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. researchgate.netgoogle.com

For the synthesis of this compound, a researcher would typically start with magnesium turnings in a flask under an inert atmosphere. Current time information in Singapore. The solvent of choice, likely diethyl ether or 2-MeTHF based on analogous reactions, would be added, followed by a small amount of an initiator like iodine to activate the magnesium surface. Current time information in Singapore. A solution of 2,3-dimethoxybenzyl chloride would then be added dropwise, maintaining a controlled temperature to manage the exothermic reaction and maximize the yield of the desired Grignard reagent.

Reactivity and Reaction Pathways of Dimethoxybenzylmagnesium Chloride

Nucleophilic Addition Reactions

The primary mode of reaction for Grignard reagents is nucleophilic addition, where the carbanionic center attacks an electron-deficient carbon atom. google.com This reaction is fundamental to the synthesis of a wide array of organic molecules.

Reactivity with Carbonyl Compounds

Grignard reagents readily react with the electrophilic carbon of a carbonyl group (C=O). chemguide.co.uk The addition results in the formation of a tetrahedral alkoxide intermediate, which upon protonation during an acidic workup, yields an alcohol. chemguide.co.uk

The reaction of 2,3-dimethoxybenzylmagnesium chloride with aldehydes and ketones is expected to produce secondary and tertiary alcohols, respectively. The nucleophilic benzyl (B1604629) carbon attacks the carbonyl carbon, breaking the C=O pi bond. Subsequent hydrolysis of the resulting magnesium alkoxide salt furnishes the alcohol product. chemguide.co.uk

Reaction with Aldehydes: Addition to an aldehyde (R-CHO) would yield a secondary alcohol. For instance, reacting with acetaldehyde (B116499) would theoretically produce 1-(2,3-dimethoxyphenyl)-2-propanol.

Reaction with Ketones: Addition to a ketone (R-CO-R') would result in a tertiary alcohol. chemguide.co.uk Reaction with acetone, for example, would be expected to form 2-(2,3-dimethoxyphenyl)-2-propanol.

| Carbonyl Substrate | Expected Alcohol Product |

| Acetaldehyde | 1-(2,3-Dimethoxyphenyl)-2-propanol |

| Acetone | 2-(2,3-Dimethoxyphenyl)-2-propanol |

| Benzaldehyde (B42025) | (2,3-Dimethoxyphenyl)(phenyl)methanol |

Unlike aldehydes and ketones, esters possess a leaving group (an -OR group) attached to the carbonyl carbon. When a Grignard reagent like this compound reacts with an ester, it typically adds twice. The first addition forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone. This newly formed ketone is generally more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. The final product, after acidic workup, is a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.

For example, the reaction of this compound with ethyl acetate (B1210297) would be expected to yield 1,1-bis(2,3-dimethoxyphenyl)-2-propanol after the sequential addition of two Grignard molecules and subsequent hydrolysis.

Grignard reagents can react with carbon dioxide (CO2) in a carboxylation reaction to produce carboxylic acids after acidic workup. chemguide.co.ukgoogle.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. This reaction is typically performed by bubbling dry CO2 gas through the ether solution of the Grignard reagent or by pouring the Grignard solution over crushed dry ice. chemguide.co.uk The initial product is a magnesium carboxylate salt, which upon protonation with a dilute acid, yields the corresponding carboxylic acid. chemguide.co.ukgoogle.com

The reaction of this compound with CO2 is expected to produce 2,3-dimethoxyphenylacetic acid. oakwoodchemical.com

| Electrophile | Intermediate Product | Final Product (after acidic workup) |

| Carbon Dioxide (CO2) | Magnesium 2-(2,3-dimethoxyphenyl)acetate chloride | 2,3-Dimethoxyphenylacetic acid |

Ring-Opening Reactions with Cyclic Ethers

Grignard reagents are capable of opening strained ether rings, most notably epoxides. This reaction provides a valuable method for creating carbon-carbon bonds while introducing a hydroxyl group two carbons away from the original nucleophilic carbon.

The reaction between a Grignard reagent and an epoxide proceeds via an Sₙ2-type mechanism. Due to significant ring strain, epoxides are susceptible to nucleophilic attack even though an alkoxide is typically a poor leaving group. The attack generally occurs at the less sterically hindered carbon atom of the epoxide ring.

For the reaction of this compound with an unsymmetrical epoxide like propylene (B89431) oxide, the nucleophilic attack is expected to occur at the less substituted primary carbon (C1). This regioselective alkylation would lead to the formation of 1-(2,3-dimethoxybenzyl)-2-propanol after the reaction is quenched with an acid.

Aziridines: Nitrogen Heterocycle Functionalization

The reaction of Grignard reagents, such as this compound, with aziridines represents a significant pathway for the functionalization of these three-membered nitrogen heterocycles. The process involves the nucleophilic ring-opening of the strained aziridine (B145994) ring. The carbanionic carbon of the Grignard reagent attacks one of the electrophilic ring carbons of the aziridine. msu.edu

This reaction is particularly effective when the aziridine's nitrogen atom is activated by an electron-withdrawing group (EWG), such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group. clockss.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The attack typically occurs at the less sterically hindered carbon atom, leading to a regioselective ring-opening. The subsequent workup with an aqueous acid protonates the resulting magnesium amide to yield the corresponding amine product. This method provides a direct route to the synthesis of substituted β-amino compounds. For instance, the reaction of this compound with an N-activated aziridine would be expected to yield a 1-(2,3-dimethoxyphenyl)-2-aminopropane derivative, a valuable scaffold in medicinal chemistry.

| Reactant 1 | Reactant 2 | Key Features | Expected Product Type |

| This compound | N-Activated Aziridine | Nucleophilic ring-opening | β-Substituted amine |

| Grignard Reagent | Aziridine-2-carboxylate | Attack at the β-carbon (C3) | α-Amino acid derivatives clockss.org |

Substitution and Coupling Reactions

This compound engages in a variety of substitution and coupling reactions, forming new carbon-carbon bonds, which are fundamental transformations in organic synthesis.

Carbon-Halogen Bond Substitution

As a potent nucleophile, this compound can directly displace a halogen atom from an alkyl halide in a classic nucleophilic substitution reaction. msu.educsbsju.edu The polarized carbon-magnesium bond of the Grignard reagent allows the benzyl group to act as a carbanion, which attacks the electrophilic carbon of the alkyl halide. csbsju.edu This process, typically following an SN2 mechanism for primary and secondary halides, results in the formation of a new carbon-carbon bond and magnesium chloride as a byproduct. msu.edu

The reactivity of the alkyl halide is dependent on the nature of the halogen, with the C-I bond being the weakest and most reactive, followed by C-Br and C-Cl. msu.edu The strength of the C-F bond makes alkyl fluorides generally unreactive in this context. msu.edu This reaction is a straightforward method for alkylation of the benzyl group.

| Grignard Reagent | Substrate | Reaction Type | Product |

| This compound | Primary Alkyl Bromide | SN2 Substitution | 1-Alkyl-2,3-dimethoxybenzene |

| This compound | Secondary Alkyl Iodide | SN2 Substitution | 1-Alkyl-2,3-dimethoxybenzene |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis significantly expands the scope of Grignard reagents in cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds that are otherwise difficult to achieve. wikipedia.org These reactions generally involve an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgyoutube.com

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are powerful methods for forming carbon-carbon bonds. amazonaws.com In these processes, a nickel(0) catalyst, often generated in situ, undergoes oxidative addition with an aryl or vinyl halide. The resulting organonickel(II) intermediate then undergoes transmetalation with the Grignard reagent, this compound. The final step is a reductive elimination that yields the cross-coupled product and regenerates the nickel(0) catalyst. youtube.com Nickel catalysts are often preferred for their ability to activate less reactive electrophiles like aryl chlorides. dicp.ac.cnnih.gov The addition of magnesium salts can sometimes be essential for facilitating the reduction of the Ni(II) catalyst, which can be a turnover-limiting step. dicp.ac.cn

| Grignard Reagent | Coupling Partner | Catalyst System | Product Type |

| This compound | Aryl Chloride | NiCl₂(phosphine ligand) / Mg | Diaryl-methane derivative dicp.ac.cn |

| This compound | Heteroaryl Chloride | NiCl₂ / MgCl₂ | Benzylated heterocycle dicp.ac.cn |

| Tertiary Alkylmagnesium Halide | Aryl Bromide | NiCl₂(dppe) | Alkylated arene amazonaws.com |

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing carbon-carbon bonds. cem.com In a typical Kumada-type coupling, a palladium(0) complex, often bearing phosphine (B1218219) ligands, initiates the catalytic cycle by oxidative addition to an organic halide (e.g., an aryl bromide). youtube.comresearchgate.net Transmetalation with this compound follows, where the benzyl group is transferred to the palladium center, displacing the halide. youtube.com The subsequent reductive elimination from the diarylpalladium(II) intermediate affords the desired biaryl product and regenerates the Pd(0) catalyst. nih.gov This methodology is known for its high efficiency and functional group tolerance, although it is sometimes less effective for unactivated aryl chlorides compared to nickel catalysts. researchgate.net Additives like zinc halides can sometimes mediate the reaction and improve yields. organic-chemistry.org

| Grignard Reagent | Coupling Partner | Catalyst System | Product Type |

| This compound | Aryl Bromide | Pd(PPh₃)₄ | Diaryl-methane derivative |

| Cyclopropylmagnesium Bromide | Aryl Bromide | Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | Cyclopropyl arene organic-chemistry.org |

| Arylmagnesium Bromide | Aryl Bromide | PdCl₂(dppf) | Biaryl researchgate.net |

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium- and nickel-based systems. While classic copper-mediated reactions like the Ullmann condensation often require harsh conditions and stoichiometric amounts of copper, modern methods utilize catalytic amounts of copper, often in the presence of specific ligands. youtube.com The mechanism can differ from palladium and nickel catalysis and may involve Cu(I)/Cu(III) or Cu(II) catalytic cycles. youtube.com In a coupling involving this compound, a copper catalyst would facilitate the reaction with an organic halide to form the cross-coupled product. These reactions are particularly useful for certain carbon-heteroatom bond formations but are also applied to C-C bond formation.

| Grignard Reagent | Coupling Partner | Catalyst System | Product Type |

| This compound | Aryl Iodide | CuI / Ligand | Diaryl-methane derivative |

| Organometallic Reagent | Aryl Halide | Copper(I) thiophenecarboxylate (CuTc) | Cross-coupled product |

Coupling with Vinyl Bromides

The coupling of Grignard reagents with vinyl halides, a variant of the Kumada coupling, is a cornerstone of organic synthesis for creating C(sp²)-C(sp³) bonds. organic-chemistry.orgorganic-chemistry.org This reaction typically employs a transition metal catalyst, most commonly based on nickel or palladium, to facilitate the cross-coupling between the organomagnesium nucleophile and the vinyl halide. organic-chemistry.org The general transformation involves the reaction of an organomagnesium halide with an organic halide, providing a direct method for forging new carbon-carbon bonds. organic-chemistry.org

While the Kumada coupling is a well-established method, its application with vinylic Grignard reagents can sometimes lead to a mixture of cis- and trans-alkene products, with the stereochemical outcome being dependent on various factors, including the specific reagents and the identity of the halide. organic-chemistry.org For the coupling of this compound with vinyl bromides, a nickel-based catalyst is often employed. nih.gov These reactions are valuable for their ability to construct complex molecular frameworks under relatively mild conditions. organic-chemistry.orgnih.gov The choice of catalyst and ligands, such as bidentate diphosphines, is crucial for achieving high yields and selectivity. organic-chemistry.org

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the dimethoxybenzyl group allows for its participation in powerful intramolecular reactions, leading to the construction of complex polycyclic systems.

A notable application of this compound is its regioselective 1,2-addition to the carbonyl group of ortho-substituted benzaldehydes. This reaction serves as the initial step in a sequence designed to build phenanthrene (B1679779) and naphthalene (B1677914) ring systems. The Grignard reagent adds selectively to the aldehyde functional group, forming a diaryl-substituted secondary alcohol. The ortho-substituent on the benzaldehyde plays a crucial role in the subsequent cyclization step.

Following the 1,2-addition, the resulting secondary alcohol intermediate can undergo an acid-catalyzed cyclization and dehydration to form the final polycyclic aromatic product. Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid for promoting this transformation. wikipedia.org The mechanism involves the coordination of the Lewis acid to the hydroxyl group, facilitating its departure as a water molecule to generate a carbocation. This carbocation is then attacked by the electron-rich dimethoxybenzyl ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new ring. Subsequent aromatization yields the stable polycyclic aromatic system. This BF₃·OEt₂-promoted cascade is a powerful tool for synthesizing complex heterocyclic and carbocyclic frameworks. wikipedia.org

The Prins reaction involves the electrophilic addition of a carbonyl compound, typically an aldehyde, to an alkene. beilstein-journals.orgnih.gov In the context of this compound, while a direct Prins reaction is less common, related pathways can be envisaged. After the initial addition of the Grignard reagent to a molecule containing an alkene, subsequent acid-catalyzed intramolecular cyclization onto the alkene can occur, resembling a Prins-type ring closure. The reaction outcome is highly dependent on conditions; in the absence of water, an allylic alcohol may form, whereas aqueous acidic conditions can lead to a 1,3-diol. beilstein-journals.org The use of Lewis acids like stannic chloride or boron tribromide can modify the pathway, leading to halo-Prins reactions where a halide acts as the nucleophile. beilstein-journals.org

Acid-Base Reactivity Considerations

As a strong nucleophile and base, this compound reacts readily with protic solvents or any compound containing acidic protons, such as water, alcohols, or carboxylic acids. This acid-base reaction, known as protonolysis or quenching, results in the protonation of the carbanionic center to form the corresponding neutral hydrocarbon, 2,3-dimethoxytoluene. This reaction is fundamental to the work-up procedure of Grignard reactions, where an aqueous acid solution is typically added to neutralize any remaining Grignard reagent and protonate the initially formed magnesium alkoxide salt.

Competing Protonation vs. Nucleophilic Addition

Grignard reagents are well-established as powerful bases, capable of deprotonating a wide range of protic substrates. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Concurrently, their carbanionic character makes them excellent nucleophiles for forming new carbon-carbon bonds through addition to electrophilic centers, most notably carbonyl groups. libretexts.orgmasterorganicchemistry.comlumenlearning.com The reaction of this compound with a substrate possessing both a reactive carbonyl group and an acidic proton will result in a competition between these two pathways: nucleophilic addition and protonation.

The outcome of this competition is governed by a combination of steric and electronic effects, as well as the specific reaction conditions. The 2,3-dimethoxy substitution pattern on the benzyl moiety of the Grignard reagent introduces distinct steric and electronic influences that modulate its basicity and nucleophilicity.

Electronic Effects: The two methoxy (B1213986) groups are electron-donating through resonance, which increases the electron density on the aromatic ring. This, in turn, can influence the stability of the carbanion. While electron-donating groups generally increase the basicity of the Grignard reagent, the precise effect of the 2,3-substitution pattern on the benzylic carbanion's reactivity requires specific investigation.

Steric Hindrance: The presence of a methoxy group at the ortho position (C2) introduces significant steric bulk around the benzylic carbon. This steric hindrance can impede the approach of the Grignard reagent to a sterically crowded electrophilic center, such as a hindered ketone. masterorganicchemistry.com In such cases, the sterically less demanding proton abstraction may become the favored reaction pathway.

The nature of the substrate is also a critical determinant. Substrates with highly acidic protons, such as carboxylic acids and alcohols, will readily undergo protonation by the Grignard reagent, effectively quenching its nucleophilic potential. libretexts.orgmasterorganicchemistry.com In reactions with ketones, the acidity of the α-protons can also lead to enolate formation via protonation, competing with the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com

To illustrate the factors influencing this competition, consider the hypothetical reaction of this compound with a series of ketones possessing varying degrees of steric hindrance and α-proton acidity.

| Substrate (Ketone) | Steric Hindrance at Carbonyl | α-Proton Acidity (pKa) | Expected Major Pathway | Expected Major Product |

|---|---|---|---|---|

| Acetone | Low | ~19 | Nucleophilic Addition | 1,1-Dimethyl-2-(2,3-dimethoxyphenyl)ethanol |

| Di-tert-butyl ketone | High | ~22 | Protonation (Enolate Formation) | 2,3-Dimethoxytoluene & Di-tert-butyl ketone enolate |

| Acetophenone | Moderate | ~19 | Competition between both pathways | Mixture of 1-Phenyl-2-(2,3-dimethoxyphenyl)ethanol and 2,3-Dimethoxytoluene |

This table presents a hypothetical scenario based on general principles of Grignard reactivity. Actual experimental results may vary.

Detailed research findings on the specific reactivity of this compound are necessary to quantify the precise ratios of protonation to nucleophilic addition under various conditions. Such studies would involve reacting the Grignard reagent with a carefully selected range of substrates and analyzing the product distribution using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Investigations of Reactions Involving Dimethoxybenzylmagnesium Chloride

Elucidation of Reaction Mechanisms

Understanding the step-by-step processes involved in the reactions of 2,3-dimethoxybenzylmagnesium chloride is crucial for predicting outcomes and optimizing synthetic protocols. These mechanisms encompass both ionic and radical steps, often occurring concurrently or sequentially.

The primary utility of this compound lies in its function as a potent nucleophile. The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the benzylic carbon. leah4sci.comquora.com This enables it to attack a wide range of electrophilic centers, most notably the electrophilic carbon of carbonyl groups found in aldehydes, ketones, and esters. byjus.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism of nucleophilic addition to a carbonyl compound generally proceeds through the following key steps:

Coordination: The magnesium atom of the Grignard reagent, acting as a Lewis acid, coordinates to the carbonyl oxygen. libretexts.org This coordination enhances the electrophilicity of the carbonyl carbon by increasing its partial positive charge. libretexts.org

Nucleophilic Attack: The nucleophilic benzylic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. leah4sci.comlibretexts.org This attack breaks the carbonyl π-bond, with the electrons moving to the oxygen atom. leah4sci.com

Formation of Alkoxide Intermediate: This step results in the formation of a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: Subsequent acidic workup protonates the alkoxide, yielding the final alcohol product. leah4sci.commasterorganicchemistry.com

The reaction with esters involves an additional step. After the initial nucleophilic attack and formation of a tetrahedral intermediate, the alkoxy group is eliminated to form a ketone. masterorganicchemistry.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol. organic-chemistry.orgmasterorganicchemistry.com

While the classical mechanism involves a two-electron, polar process, reactions with sterically hindered substrates or those with low reduction potentials may proceed via a single-electron transfer (SET) mechanism. organic-chemistry.orgacs.org

Table 1: General Steps of Nucleophilic Attack on a Ketone

| Step | Description | Intermediate/Transition State |

| 1 | Lewis acid-base complex formation between the Grignard reagent and the carbonyl oxygen. | Carbonyl coordinated to MgX moiety. |

| 2 | Nucleophilic attack by the benzylic carbanion on the carbonyl carbon. | Four-membered or six-membered cyclic transition state. nih.gov |

| 3 | Formation of a stable magnesium alkoxide salt. | Tetrahedral alkoxide intermediate. |

| 4 | Protonation of the alkoxide during aqueous workup. | Final alcohol product. |

Radical Pathways in Grignard Formation

The formation of this compound from 2,3-dimethoxybenzyl chloride and magnesium metal is not a simple insertion reaction. Evidence from various experimental methods, including Electron Paramagnetic Resonance (EPR), points to the involvement of radical intermediates. researchgate.net The prevailing mechanism suggests that the reaction occurs at the magnesium surface. alfredstate.edu

The process is initiated by a single-electron transfer (SET) from the magnesium metal to the carbon-halogen antibonding orbital of the organic halide. alfredstate.eduillinois.edu This generates a radical anion, which can then collapse to form an organic radical and a magnesium halide radical (MgX•) closely associated with the metal surface. alfredstate.edu These surface-adherent radicals can then combine to form the final Grignard reagent. alfredstate.edustackexchange.com

The specific pathway can be influenced by the size and nature of the magnesium clusters on the metal surface. rsc.orgresearchgate.net Theoretical calculations suggest that radical pathways are dominant on smaller magnesium clusters, while non-radical pathways may become competitive as the cluster size increases. rsc.orgresearchgate.net The escape of radicals from the surface into the solution is possible but is generally a minor pathway compared to the reactions occurring at the magnesium-solution interface. acs.org

Table 2: Proposed Radical Steps in Grignard Reagent Formation

| Step | Process | Species Involved |

| 1 | Single-Electron Transfer (SET) | Mg (surface), R-X (organic halide) |

| 2 | Formation of Radical Anion | [R-X]•⁻ |

| 3 | Dissociation | R• (organic radical), X⁻ |

| 4 | Surface Combination | R•, MgX• (surface-bound) |

| 5 | Grignard Reagent Formation | RMgX |

Ortho Addition Mechanisms in Benzylic Grignard Reactions

Benzylic Grignard reagents can exhibit reactivity at the ortho position of the benzene (B151609) ring, in addition to the expected reaction at the benzylic carbon. This alternative reactivity is particularly noted in reactions with certain electrophiles, such as alkyl sulfates. acs.org The mechanism for this ortho-alkylation is proposed to proceed through a dearomatized triene intermediate. acs.org

DFT calculations have also shown that during certain catalytic cycles involving benzylic Grignards, a strong interaction can occur between the magnesium(II) center and the ortho-phenyl carbon. acs.org Furthermore, a computational study on the displacement of alkoxy groups by Grignard reagents suggests a mechanism involving an inner-sphere attack from the magnesium-bound nucleophile to the reacting carbon, which can be directed by ortho-substituents. nih.gov This indicates that chelation control involving the methoxy (B1213986) groups of this compound could play a significant role in directing its reactivity.

Magnesium halides (MgX₂) are not merely byproducts in Grignard chemistry; they are integral components that influence the reagent's structure and reactivity. The composition of a Grignard solution is governed by the complex Schlenk equilibrium. wikipedia.orgacs.org

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium means that the solution contains the Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide. The position of this equilibrium is influenced by the solvent, the nature of the organic group (R), and the halogen (X). acs.org The different species in solution can exhibit different reactivities. Magnesium halides can act as Lewis acids, activating electrophiles or participating in the transition state. nih.govresearchgate.net For instance, the addition of salts like lithium chloride (LiCl) can break up oligomeric Grignard aggregates and accelerate magnesium insertion, highlighting the crucial role of halide species in the reaction. uni-muenchen.deresearchgate.net The presence of MgX⁺ has been proposed as a key intermediate in the self-activation process during Grignard formation. researchgate.netresearchgate.net

Characterization of Organomagnesium Intermediates

The transient and highly reactive nature of Grignard reagents and their intermediates necessitates specialized analytical techniques for their characterization.

Infrared (IR) spectroscopy, particularly in-situ Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring the formation and consumption of Grignard reagents in real-time. acs.orgacs.org While direct observation of the carbon-magnesium bond absorption can be challenging, the reaction progress is often tracked by monitoring the disappearance of the characteristic C-X (carbon-halogen) band of the starting material (e.g., 2,3-dimethoxybenzyl chloride) or the appearance of bands associated with the organic structure of the newly formed organomagnesium compound. researchgate.netacs.orgacs.org

The IR spectrum of a Grignard reagent is also influenced by the solvent, as solvent molecules like THF or diethyl ether coordinate to the magnesium center, affecting the conformation and aggregation state of the reagent. acs.orglibretexts.org This coordination is essential for stabilizing the Grignard reagent. libretexts.org For benzylic Grignards, spectroscopic analysis can provide insights into the conformation of the benzyl (B1604629) group relative to the magnesium center and how this might be influenced by the methoxy substituents and solvent coordination. Electron Paramagnetic Resonance (EPR) spectroscopy is instrumental in detecting and characterizing the radical intermediates that are formed during the synthesis of the Grignard reagent. illinois.edu

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is controlled by both kinetic and thermodynamic parameters, which are intimately linked to its structure and the reaction environment.

The structure of the halide in an organomagnesium reagent influences reactivity in two distinct phases: the formation of the reagent and its subsequent reactions.

Formation Rate: The rate of formation of a Grignard reagent from its corresponding organic halide is inversely related to the strength of the carbon-halogen bond. The reactivity order for the parent halide is I > Br > Cl, as the weaker C-I bond is broken more easily than the stronger C-Cl bond. doubtnut.comtardigrade.in Therefore, 2,3-dimethoxybenzyl iodide would be expected to form a Grignard reagent more readily than 2,3-dimethoxybenzyl chloride.

Reagent Reactivity: The halide present in the formed Grignard reagent (RMgX ) also modulates its reactivity in subsequent reactions. While halogen-free dialkylmagnesium compounds (R₂Mg) are often considered less reactive than their halide-containing counterparts, the specific halide (Cl vs. Br vs. I) can fine-tune the electronic properties and steric environment of the magnesium center. cdnsciencepub.comnih.gov This can lead to significant differences in reaction outcomes, including yield and diastereoselectivity. nih.gov For example, in certain ZnCl₂-catalyzed cross-coupling reactions, the use of a chloro-Grignard reagent (nBuMgCl) resulted in a near-quantitative yield, whereas the corresponding bromo-Grignard (nBuMgBr) was significantly less effective. strath.ac.uk This demonstrates that the chloride in this compound is not a passive spectator ion but an integral component that influences its reactivity profile. cdnsciencepub.comnih.gov

The formation of a Grignard reagent must overcome a significant energy barrier and is not simply a mass-transport-controlled process. acs.org Detailed kinetic studies on the formation of Grignard reagents have determined absolute rate constants and the corresponding activation energies. These investigations reveal that the rate-limiting step is likely the reaction of the organic halide on the magnesium surface, involving a partial insertion of a magnesium atom into the carbon-halide bond within the transition state. acs.org

The data suggests that the free energy of activation for this process is substantial.

| Parameter | Value (kJ/mol) | Note |

| Free Energy of Activation (ΔG‡) | 60 - 90 | For electron transfer to organohalides, which is related to Grignard formation. acs.org |

This table presents generalized activation energy data for Grignard reagent formation as specific values for this compound are not available.

This activation energy is higher than what would be expected for a simple unassisted electron transfer, indicating a more complex mechanism where the magnesium atom is directly involved in the cleavage of the carbon-halide bond. acs.org

The alkyl exchange process, governed by the Schlenk equilibrium, is fundamental to understanding Grignard reagent behavior. However, obtaining precise thermodynamic data (e.g., enthalpy ΔH and entropy ΔS) for this equilibrium is exceptionally challenging. researchgate.net The reason for this difficulty lies in the presence of multiple interfering equilibria in solution, including solvation, aggregation (dimer/oligomer formation), and ligand redistribution. researchgate.net These overlapping processes make it difficult to isolate and quantify the thermodynamic parameters for the core Schlenk equilibrium alone.

Despite these challenges, studies on related systems have provided valuable insights. For a cyclopentadienylmagnesium bromide system in diethyl ether, the thermodynamic parameters for the Schlenk equilibrium have been estimated.

| Thermodynamic Parameter | Value | System |

| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ | Cyclopentadienylmagnesium bromide |

| Reaction Entropy (ΔS) | 60 J K⁻¹ mol⁻¹ | Cyclopentadienylmagnesium bromide |

Data from a study on a cyclopentadienylmagnesium bromide system illustrates the thermodynamic parameters of a Schlenk-type equilibrium. researchgate.net

This data, from a related Grignard reagent, suggests that the alkyl exchange can be moderately exothermic and is entropically driven under certain conditions. The complete and rapid exchange of alkyl groups between monoalkyl- and dialkylmagnesium species has been confirmed by isotopic labeling and heat of mixing studies, underscoring the dynamic nature of these reagents.

Advanced Applications and Synthetic Utility in Complex Molecular Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

The primary utility of Grignard reagents lies in their ability to form new carbon-carbon bonds, and 2,3-dimethoxybenzylmagnesium chloride is no exception. This reagent serves as a potent nucleophile, readily attacking a variety of electrophilic centers to create more elaborate molecular structures. Its application is particularly notable in the synthesis of substituted aromatic systems, where the dimethoxybenzyl moiety is installed onto a pre-existing molecular scaffold.

A significant application involves the reaction of this compound with tetralone derivatives. This reaction proceeds via a 1,2-addition of the Grignard reagent to the carbonyl group of the tetralone, followed by subsequent transformations to yield highly substituted naphthalene (B1677914) structures. This method provides a flexible and scalable route to naphthalenes with diverse substitution patterns, which are important precursors for biologically active compounds. rsc.orgresearchgate.net The 2,3-dimethoxybenzyl group, once incorporated, can be further modified, highlighting the reagent's role as a key building block in the assembly of complex molecules.

The reactivity of this compound extends to a broad range of electrophiles beyond simple ketones. It can participate in cross-coupling reactions, often catalyzed by transition metals, to form C(sp²)-C(sp³) bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures found in pharmaceuticals, natural products, and materials science.

Synthesis of Oxygen-Containing Heterocycles

The strategic application of this compound has proven effective in the synthesis of various oxygen-containing heterocyclic compounds. These motifs are prevalent in numerous natural products and pharmacologically active molecules.

Annulation Routes to Substituted Naphthalenes and Related Polycyclic Systems

As previously mentioned, a key application of this compound is in the synthesis of substituted naphthalenes. The reaction with benzylidene tetralones initiates a sequence that leads to the formation of a new aromatic ring. rsc.orgresearchgate.net This annulation strategy is a powerful method for constructing polycyclic aromatic systems. The process typically involves the initial Grignard addition to the carbonyl, followed by dehydration and subsequent aromatization steps to furnish the naphthalene core. The flexibility of this approach allows for the preparation of a library of substituted naphthalenes by varying the substitution on both the Grignard reagent and the tetralone precursor. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound (analog) | Benzylidene tetralone | Substituted Naphthalene | rsc.orgresearchgate.net |

| Aryl Grignard Reagent | α-Oxoketene dithioacetal | Substituted Naphthalene | acs.org |

| Aryne precursor | Dimethyl acetylenedicarboxylate | Naphthalene tetraester | lookchem.com |

Preparation of Furan (B31954) Derivatives

While direct examples of this compound in furan synthesis are not extensively documented in readily available literature, the general reactivity of Grignard reagents provides a template for its potential application. Furan derivatives can be synthesized through various methods involving Grignard reagents. For instance, the addition of a Grignard reagent to a protected α-hydroxy-β,γ-alkynyl ester can lead to the formation of substituted furans after a cyclization step. Another approach involves the reaction of Grignard reagents with γ-hydroxy-α,β-acetylenic esters.

Given the nucleophilic character of this compound, it is plausible that it could react with appropriately substituted furanone precursors or their acyclic equivalents to introduce the 2,3-dimethoxybenzyl moiety. For example, its addition to a 2(5H)-furanone could be followed by dehydration to yield a substituted furan. Further research in this area could expand the synthetic utility of this versatile reagent.

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. This compound can be a valuable precursor in the synthesis of several important classes of these compounds.

Preparation of Pyrroles and Pyridines

The synthesis of substituted pyrroles and pyridines can be achieved through various strategies involving Grignard reagents. Although specific examples detailing the use of this compound are not prevalent, analogous reactions provide a clear pathway for its application.

For pyrrole (B145914) synthesis, a common method involves the reaction of a Grignard reagent with a 1,4-dicarbonyl compound or its synthetic equivalent, followed by condensation with an amine. The 2,3-dimethoxybenzyl group could be introduced by reacting the Grignard reagent with a suitable precursor that already contains the pyrrole ring or can be cyclized to form it. For instance, reaction with a halogenated pyrrole in a cross-coupling reaction could be a viable route.

In pyridine (B92270) synthesis, Grignard reagents are frequently used to add to pyridine N-oxides, leading to 2-substituted pyridines after a subsequent rearrangement. rsc.orgresearchgate.netorganic-chemistry.org The reaction of this compound with pyridine N-oxide would be expected to yield 2-(2,3-dimethoxybenzyl)pyridine. Another approach is the addition of Grignard reagents to pyridinium (B92312) salts, which can lead to dihydropyridines that can be subsequently oxidized to the corresponding pyridines. nih.gov

| Heterocycle | Synthetic Strategy | Precursor Examples | Reference |

| Pyrrole | Reaction with α-aminoalkylcuprates and alkynyl ketones | α-Amino aldehydes, ketones | lookchem.com |

| Pyrrole | Three-component reaction | 1,3-Diketones, aldehydes, amines | nih.gov |

| Pyridine | Addition to pyridine N-oxides | Pyridine N-oxide | rsc.orgresearchgate.netorganic-chemistry.org |

| Pyridine | Addition to pyridinium salts | N-Alkylpyridinium salt | nih.gov |

| Pyridine | Cross-coupling with halopyridines | Halogenated pyridines | nih.gov |

Synthesis of Pyrimidine (B1678525) Derivatives

The pyrimidine core is a fundamental building block in nucleic acids and numerous pharmaceuticals. The synthesis of substituted pyrimidines can be accomplished using Grignard reagents, offering a potential avenue for the application of this compound.

A common strategy involves the cross-coupling of a Grignard reagent with a halogenated pyrimidine, often catalyzed by a transition metal. researchgate.net This allows for the direct introduction of the 2,3-dimethoxybenzyl group onto the pyrimidine ring. Another method involves the addition of a Grignard reagent to a nitrile-substituted pyrimidine, which can lead to the formation of a ketone after hydrolysis. acs.org This ketone can then serve as a handle for further functionalization. While the Biginelli reaction is a classic method for pyrimidine synthesis, modern variations and other cyclocondensation reactions offer multiple points for the introduction of substituents derived from Grignard reagents. mdpi.com For instance, a component bearing the 2,3-dimethoxybenzyl group could be incorporated into the three-component condensation.

Stereoselective and Regioselective Transformations

The spatial arrangement of atoms within a molecule is crucial for its function, particularly in pharmacologically active compounds. This compound has been investigated for its utility in reactions that control stereochemistry, leading to the selective formation of one stereoisomer over others.

Enantioselective Synthesis via Chiral Auxiliaries

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. One established strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the direct application of chiral auxiliaries in reactions involving this compound is not extensively documented in widely available literature, the principles of this methodology provide a framework for its potential use.

In a typical approach, a prochiral substrate would be covalently linked to a chiral auxiliary, creating a chiral molecule. The subsequent reaction with this compound would then proceed with a facial bias imposed by the auxiliary, leading to the formation of a new stereocenter with a specific configuration. The auxiliary, having served its purpose, can then be cleaved and ideally recycled. Commonly employed chiral auxiliaries derived from natural sources like amino acids or terpenes have proven effective in guiding the additions of various Grignard reagents to carbonyl compounds and other electrophiles. The steric and electronic properties of the 2,3-dimethoxybenzyl group would influence the level of stereodifferentiation in such reactions.

Diastereoselective Control in Addition Reactions

Diastereoselective reactions are fundamental in the synthesis of molecules with multiple stereocenters. When a molecule already contains a stereocenter, it can influence the stereochemical outcome of a subsequent reaction at a different site, a phenomenon known as substrate-controlled diastereoselection. The addition of this compound to chiral aldehydes, ketones, or imines is a potential route for the diastereoselective formation of new carbon-carbon bonds.

The stereochemical outcome of such additions is often predicted by established models like the Felkin-Anh or Cram-chelation models. These models consider the steric hindrance and potential for chelation control by substituents near the reactive center. The methoxy (B1213986) groups on the aromatic ring of this compound could potentially act as chelating agents to the metal center of the Grignard reagent and a Lewis acidic center coordinating the electrophile, thereby influencing the transition state geometry and enhancing diastereoselectivity. The precise level of diastereomeric excess would be dependent on the specific substrate, reaction conditions, and the presence of any additives.

Utilization in Catalyst-Transfer Polycondensation Reactions

Catalyst-transfer polycondensation (CTP) is a powerful, chain-growth polymerization method that allows for the synthesis of conjugated polymers with well-defined molecular weights and low dispersity. This technique relies on the "living" nature of the polymerization, where the catalyst remains associated with the growing polymer chain. While the primary examples of CTP involve the synthesis of polythiophenes and other conjugated polymers from organometallic monomers, the fundamental principles could potentially be extended to monomers derived from this compound.

For this to be feasible, a difunctional monomer bearing the 2,3-dimethoxybenzyl moiety and a suitable leaving group for cross-coupling would need to be designed. The Grignard functionality of a related monomer could then participate in a Kumada-type cross-coupling polymerization. The success of such a polymerization would hinge on the efficient transfer of the catalyst along the growing polymer chain, a process influenced by the electronic and steric nature of the monomer. The incorporation of the 2,3-dimethoxybenzyl unit could impart specific solubility and conformational properties to the resulting polymer.

Precursor for Pharmaceutical Intermediates

The 2,3-dimethoxybenzyl motif is present in a variety of biologically active molecules and natural products. Consequently, this compound serves as a key precursor for the synthesis of more complex pharmaceutical intermediates. Its ability to act as a nucleophilic benzylating agent allows for the introduction of the 2,3-dimethoxyphenylmethyl group into a wide range of electrophilic scaffolds.

For instance, the reaction of this compound with various electrophiles can lead to the formation of key intermediates. The following table illustrates potential synthetic transformations:

| Electrophile | Resulting Intermediate Class | Potential Therapeutic Area |

| Substituted Aldehyde | Secondary Alcohol | Cardiovascular, CNS |

| Substituted Ketone | Tertiary Alcohol | Oncology, Antiviral |

| Nitrile | Ketone (after hydrolysis) | Metabolic Disorders |

| Ester | Tertiary Alcohol (double addition) | Anti-inflammatory |

| Epoxide | Ring-opened Alcohol | Various |

These transformations underscore the role of this compound in generating molecular complexity and providing access to scaffolds that are central to the discovery and development of new therapeutic agents. The specific intermediates synthesized are tailored to the target pharmaceutical compound, often undergoing several subsequent chemical modifications.

Theoretical and Computational Studies on Dimethoxybenzylmagnesium Chloride Reactivity

Quantum Chemical Approaches to Reactivity Prediction

Quantum chemical calculations have become a cornerstone in the study of reaction mechanisms, providing detailed energy landscapes and structural information for reactive species.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanism of Grignard reactions due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP, are employed to determine the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. nih.gov This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction free energies (ΔG) and activation energy barriers (ΔG‡), which are crucial for predicting reaction feasibility and selectivity. nih.gov

For 2,3-dimethoxybenzylmagnesium chloride, DFT studies would typically model its reaction with various electrophiles, such as aldehydes or ketones. These models often account for the complex nature of Grignard reagents in solution, which can exist as monomers, dimers, or other aggregates in equilibrium (the Schlenk equilibrium). researchgate.netnih.gov Calculations frequently include explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) to accurately represent the coordination environment around the magnesium center, as the solvent plays a critical role in the reagent's structure and reactivity. nih.govrsc.orgrsc.org

Studies on similar systems have shown that the reaction often proceeds through a dimeric Grignard reagent, where one magnesium atom coordinates to the carbonyl oxygen of the electrophile, while the nucleophilic benzyl (B1604629) group is transferred from the other magnesium atom. researchgate.netnih.govnih.gov DFT calculations can elucidate the energetics of competing pathways, for example, the polar (nucleophilic addition) versus a single-electron transfer (SET) mechanism. nih.gov The choice between these pathways can be influenced by factors such as the steric bulk of the reactants and the electronic properties of the substituents. nih.govnih.gov

Table 1: Representative DFT-Calculated Energy Profile for a Grignard Reaction This table illustrates a hypothetical energy profile for the reaction of a substituted benzylmagnesium chloride with a simple aldehyde, based on data from similar systems studied in the literature. Energies are given in kcal/mol.

| Species/State | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Separated Grignard dimer + Aldehyde | 0.0 |

| Pre-reaction Complex | Aldehyde coordinated to Grignard dimer | -5.2 |

| Transition State (TS) | Six-membered ring structure for C-C bond formation | +15.8 |

| Product Complex | Magnesium alkoxide product after addition | -21.4 |

While DFT provides high accuracy, its computational expense can be prohibitive for exploring broad reaction networks or for use in molecular dynamics simulations. Semiempirical quantum mechanics methods, such as AM1 or PM7, offer a faster, albeit less accurate, alternative. scribd.com These methods simplify the complex equations of ab initio calculations by incorporating parameters derived from experimental data. scribd.com

In the context of Grignard reactions, semiempirical methods can be valuable for initial mechanistic explorations. rsc.orgrsc.org They can be used to quickly screen multiple potential reaction pathways and identify plausible intermediates and transition states. The insights gained from these lower-cost calculations can then guide more rigorous and computationally intensive DFT studies on the most promising reaction channels. This hierarchical approach allows for an efficient investigation of complex reaction mechanisms involving species like this compound.

Electronic Structure and Substituent Effects

The electronic nature of substituents on the aromatic ring of a benzylmagnesium halide profoundly impacts its reactivity and stability.

In this compound, the two methoxy (B1213986) groups collectively enhance the electron density of the benzyl group. This has several consequences:

Nucleophilicity: The increased electron density can enhance the nucleophilicity of the benzylic carbon, potentially increasing its reaction rate with electrophiles compared to unsubstituted benzylmagnesium chloride.

Stability: The electron-donating nature of the methoxy groups can stabilize the partial positive charge that may develop on the benzyl ring in certain transition states.

Chelation: The ortho-methoxy group is positioned to potentially chelate with the magnesium atom. Such intramolecular coordination can significantly influence the reagent's structure, aggregation state, and reactivity. Computational studies on related systems have shown that chelation between a donor group and the magnesium center can dictate reaction selectivity by locking the conformation of the reagent. nih.gov This chelation could favor specific transition state geometries, leading to different stereochemical or regiochemical outcomes compared to non-chelating analogues. nih.gov

Table 2: Hammett Constants for Methoxy Substituents The Hammett equation provides a means to quantify the electronic influence of substituents on a benzene (B151609) ring. The constants (σ) reflect the inductive and resonance effects. A negative value indicates an electron-donating character.

| Substituent | Position | Hammett Constant (σ) | Predominant Effect |

| Methoxy (-OCH₃) | meta | +0.12 | Inductive (Withdrawing) |

| Methoxy (-OCH₃) | para | -0.27 | Resonance (Donating) |

Computational chemistry allows for the quantification of electronic properties, such as atomic charges (e.g., via Natural Population Analysis, NPA) and molecular orbital energies, which can be correlated with experimental reaction outcomes. nih.govacs.org For a series of substituted benzylmagnesium chlorides, one would expect a clear correlation between the calculated electronic properties and observed reaction rates or product distributions.

For this compound, theoretical models would predict that the electron-donating methoxy groups lead to a more negative partial charge on the benzylic carbon compared to the unsubstituted parent compound. This calculated increase in charge density would correlate with enhanced nucleophilicity and, consequently, a higher rate of reaction with a given electrophile. cdnsciencepub.com Furthermore, the electronic perturbations caused by the substituents can influence the regioselectivity of the reaction. For example, in reactions with α,β-unsaturated carbonyl compounds, the electronic character of the Grignard reagent can determine the preference for 1,2- versus 1,4-addition.

Table 3: Calculated NPA Charge vs. Predicted Reactivity for Substituted Benzylmagnesium Chlorides This table presents hypothetical calculated data to illustrate the correlation between the electronic properties of the benzylic carbon and the predicted reactivity.

| Substituent (X) on X-C₆H₄CH₂MgCl | Calculated NPA Charge on Benzylic Carbon | Predicted Relative Reactivity |

| 4-NO₂ (electron-withdrawing) | -0.48 | Low |

| H (unsubstituted) | -0.52 | Medium |

| 2,3-(OCH₃)₂ (electron-donating) | -0.57 | High |

Modeling of Transition States and Intermediates

A central goal of computational mechanistic studies is the characterization of transient species like transition states and reaction intermediates. chemrxiv.org The geometry and energy of these species determine the course and speed of a reaction. For the reaction of this compound with a carbonyl compound, computational modeling would focus on identifying the structure of the key transition state for the carbon-carbon bond-forming step.

These models typically reveal a cyclic, often six-membered, transition state where the magnesium atom is coordinated to both the carbonyl oxygen and the chlorine atom, while the benzyl group is transferred to the carbonyl carbon. nih.govwikipedia.org The presence of explicit solvent molecules in the computational model is crucial for obtaining realistic geometries and energies. nih.govnih.gov

A key question for this compound is the role of the ortho-methoxy group in the transition state. nih.gov Calculations would explore two primary possibilities:

Non-Chelated Transition State: The ortho-methoxy group does not directly interact with the magnesium center.

Chelated Transition State: The oxygen of the ortho-methoxy group coordinates to the magnesium atom, forming an additional ring in the transition state structure.

By comparing the calculated activation energies for both potential transition states, a prediction can be made about the preferred reaction pathway. Chelation often leads to a more rigid and organized transition state, which can lower the activation energy and impart high stereoselectivity to the reaction. nih.gov

Table 4: Typical Geometric Parameters of a Modeled Grignard Addition Transition State This table shows representative bond lengths and angles for a DFT-optimized transition state of a benzylmagnesium chloride adding to formaldehyde.

| Parameter | Description | Typical Value |

| C(benzyl)---C(carbonyl) | Forming C-C bond | ~2.25 Å |

| Mg---O(carbonyl) | Coordinating Mg-O bond | ~1.95 Å |

| Mg---C(benzyl) | Breaking Mg-C bond | ~2.30 Å |

| C(benzyl)-C(carbonyl)-O | Angle of nucleophilic attack | ~105° |

Computational Design of Novel Synthetic Pathways

The advent of powerful computational chemistry tools has revolutionized the approach to designing novel synthetic pathways, moving from serendipitous discovery to rational, in silico design. For complex reagents like this compound, computational methods offer a pathway to predict and control reactivity, optimize reaction conditions, and explore novel transformations that might be difficult to discover through purely experimental means. This section delves into the theoretical and computational strategies employed to design new synthetic routes involving this specific Grignard reagent.

The core of computational design lies in the ability to model the potential energy surface of a reaction, identifying transition states and intermediates to predict the most likely reaction pathways. acs.org For Grignard reagents, this is particularly valuable due to the complexity of their solution behavior, including the Schlenk equilibrium, and the fine balance between nucleophilic addition and other potential reaction channels like single electron transfer (SET). acs.org

Predicting Reaction Outcomes and Side Reactions

A primary application of computational design is the prediction of reaction outcomes with various electrophiles. By calculating the activation energies for different potential pathways, chemists can anticipate the major products and identify potential side reactions. For instance, in reactions with sterically hindered ketones, computational models can help determine whether the standard 1,2-addition will occur or if side reactions like reduction or enolization are more favorable.

Unexpected rearrangements are a known challenge in organic synthesis. A notable example is the benzyl to o-tolyl rearrangement observed in the Grignard reaction of benzylmagnesium halides with certain carbohydrate-derived aldehydes. researchgate.net Computational studies can be instrumental in predicting the likelihood of such rearrangements for this compound. By modeling the transition states for both the desired addition and the potential rearrangement, the relative energy barriers can be calculated, offering insight into whether this will be a significant competing pathway under specific reaction conditions. The presence of the ortho-methoxy group in this compound could influence the propensity for such rearrangements, a hypothesis that can be rigorously tested in silico.

Workflow for in Silico Synthetic Route Design

The design of novel synthetic pathways using computational tools typically follows a structured workflow. This process is analogous to high-throughput screening, but performed virtually to identify promising candidates for experimental validation.

A generalized workflow can be outlined as follows:

Reagent and Substrate Modeling: The initial step involves building accurate 3D models of the this compound reagent (often as a solvated dimer to account for the Schlenk equilibrium) and a library of potential electrophilic substrates. acs.org

Reaction Pathway Exploration: Automated algorithms can then explore the potential reaction pathways between the Grignard reagent and each substrate. This can include desired bond formations as well as known side reactions associated with Grignard reagents. researchgate.net

Transition State Calculation and Energy Profiling: For the identified pathways, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to locate the transition states and calculate the activation energies (ΔG‡). rsc.org This is the most computationally intensive, yet crucial, step.

Ranking and Selection: The calculated energy barriers allow for the ranking of different potential reactions. Pathways with lower activation energies are predicted to be more favorable. This allows researchers to prioritize which novel reactions are most likely to be successful in the lab. rsc.org

Experimental Validation: The most promising synthetic pathways identified through this computational screening are then subjected to experimental validation to confirm the in silico predictions.

This approach significantly reduces the experimental effort required, focusing laboratory work on reactions with a high probability of success. ukri.org

Data-Driven Design and Machine Learning

Modern approaches are beginning to integrate machine learning (ML) with computational chemistry to accelerate the design process. rsc.org By training ML models on large datasets of calculated reaction energies, it's possible to predict the activation energy for new reactions much faster than with traditional DFT calculations. rsc.org For a reagent like this compound, a dataset could be generated by calculating its reactivity with a diverse set of electrophiles. An ML model trained on this data could then rapidly screen thousands of new potential reactants to identify novel and efficient synthetic transformations.

The table below illustrates a conceptual data structure that would be generated from a computational workflow to predict reaction feasibility.

| Reactant (Electrophile) | Predicted Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Yield | Notes |

| Benzaldehyde (B42025) | 1,2-Addition | -15.2 | High | Favorable pathway for alcohol synthesis. |

| Acetophenone | 1,2-Addition | -12.8 | High | Tertiary alcohol formation is predicted. |

| 2,2,6,6-Tetramethylcyclohexanone | Reduction | -18.5 | Moderate | Steric hindrance favors reduction over addition. |

| Methyl Benzoate | Double Addition | -14.1 (1st), -11.5 (2nd) | High | Predicts formation of a tertiary alcohol. masterorganicchemistry.com |

| Carbon Dioxide | Carboxylation | -20.1 | Very High | Favorable pathway to the corresponding carboxylic acid. masterorganicchemistry.com |

| Benzyl Bromide | Wurtz Coupling | -25.0 | Low | Potential for significant byproduct formation. |

| Acrylonitrile | 1,4-Conjugate Addition | -17.9 | Moderate | Potential for forming a new C-C bond at the beta-position. |

Note: The data in this table is illustrative and represents the type of output generated from computational studies, not experimentally verified values for this specific compound.

Through these advanced computational techniques, the design of synthetic pathways for this compound can be approached with a level of predictability and efficiency previously unattainable. This allows for the exploration of novel chemical space and the development of innovative synthetic methodologies tailored to this valuable reagent.

Q & A

Basic: What critical handling precautions are required for 2,3-Dimethoxybenzylmagnesium chloride in synthetic workflows?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes to maintain an oxygen- and moisture-free environment. Exposure to air or humidity leads to rapid hydrolysis, forming undesired byproducts (e.g., benzyl alcohol derivatives) .

- Storage: Store at 2–8°C in sealed, flame-sealed ampoules under dry argon or nitrogen. Avoid refrigeration cycles that introduce condensation .

- Quenching: Always quench residual reagent with a saturated ammonium chloride solution or dry ice to prevent exothermic reactions during workup .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR: Use deuterated THF as a solvent. Key signals include:

- 1H-NMR: Aromatic protons (δ 6.5–7.5 ppm for dimethoxy-substituted benzyl groups) and Mg-bound CH2 (δ ~3.0–4.0 ppm, split due to coupling with Mg) .

- 13C-NMR: Methoxy carbons (δ ~55–60 ppm) and Mg-bound CH2 (δ ~30–40 ppm) .

- IR Spectroscopy: Identify C-O stretching (1250–1050 cm⁻¹) from methoxy groups and Mg-C vibrations (450–550 cm⁻¹) .

- HRMS: Use electrospray ionization (ESI) in negative mode to detect [M–Cl]⁻ or [M–Mg]⁺ fragments for molecular weight confirmation .

Advanced: How can reaction conditions be optimized to minimize side reactions (e.g., homo-coupling or over-addition) in Grignard-mediated syntheses?

Methodological Answer:

- Temperature Control: Maintain –10°C to 0°C during reagent addition to suppress Wurtz-type coupling (homo-coupling of benzyl groups) .

- Stoichiometry: Use a 10–20% excess of electrophilic substrate (e.g., carbonyl compounds) to ensure complete consumption of the Grignard reagent and reduce over-addition .

- Catalytic Additives: Introduce Cu(I) salts (e.g., CuCN·2LiCl) to promote selective cross-coupling while suppressing radical pathways .

Advanced: How should researchers address contradictory literature data on reaction yields involving this compound?

Methodological Answer:

- Systematic Variable Testing: Replicate experiments under reported conditions while varying one parameter at a time (e.g., solvent purity, reaction time, temperature) to identify critical factors .

- Side-Product Analysis: Use GC-MS or LC-HRMS to detect trace impurities (e.g., oxidized or dimerized byproducts) that may explain yield discrepancies .

- Computational Validation: Apply DFT calculations to model reaction pathways and identify thermodynamically favored products under different conditions .

Basic: What are common impurities in the synthesis of this compound, and how are they detected?

Methodological Answer:

- Byproducts:

- Purity Assessment: Use Karl Fischer titration to quantify residual moisture (<50 ppm) in THF solutions before reagent preparation .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound with electrophilic substrates?

Methodological Answer:

- DFT Calculations: Model the nucleophilic attack of the Grignard reagent on carbonyl groups using Gaussian or ORCA software. Key parameters include:

- Activation energy barriers for addition vs. elimination pathways.

- Solvent effects (e.g., THF coordination to Mg) using PCM models .

- Molecular Dynamics (MD): Simulate reagent aggregation states (monomer vs. dimer) in THF to predict concentration-dependent reactivity .

Basic: What safety protocols are essential for large-scale reactions with this compound?

Methodological Answer:

- Ventilation: Use explosion-proof fume hoods with scrubbing systems to manage HCl gas released during quenching .

- Fire Prevention: Avoid sparks or open flames; CO₂ extinguishers are ineffective—use dry chemical (e.g., NaCl) for magnesium fires .

- Spill Management: Neutralize spills with dry sand or vermiculite, followed by slow addition of isopropanol to quench residual reagent .

Advanced: How can isotopic labeling (e.g., deuterated reagents) be applied to study reaction mechanisms involving this compound?

Methodological Answer:

- Deuterium Tracing: Synthesize 2,3-Dimethoxybenzylmagnesium-d2 chloride to track proton transfer steps in nucleophilic additions via 2H-NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates between protonated and deuterated reagents to identify rate-determining steps (e.g., C–Mg bond cleavage vs. electrophile activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.